Iganidipine

描述

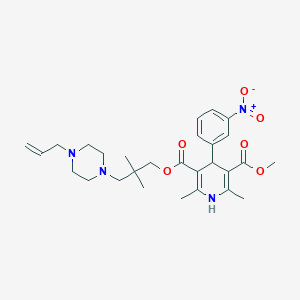

Structure

3D Structure

属性

IUPAC Name |

5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O6/c1-7-11-30-12-14-31(15-13-30)17-28(4,5)18-38-27(34)24-20(3)29-19(2)23(26(33)37-6)25(24)21-9-8-10-22(16-21)32(35)36/h7-10,16,25,29H,1,11-15,17-18H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBTSPDQKRVMTRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN2CCN(CC2)CC=C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923068 | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119687-33-1, 752171-43-0, 788791-04-8 | |

| Record name | Iganidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119687331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752171430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iganidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0788791048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dimethyl-3-[4-(prop-2-en-1-yl)piperazin-1-yl]propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IGANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FPE98DLZ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU9QD72G5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IGANIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR46DCE78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iganidipine Structure-Activity Relationship: A Technical Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iganidipine is a potent and long-acting calcium channel blocker of the 1,4-dihydropyridine (B1200194) (DHP) class, utilized in the management of hypertension. Its therapeutic effect is derived from its ability to block L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a detailed analysis of the SAR of the 1,4-dihydropyridine scaffold, with a specific focus on the structural features of this compound. While specific quantitative SAR data for a series of this compound analogs is not extensively available in the public domain, the well-established principles governing the DHP class provide a robust framework for understanding its activity.

Core Structure-Activity Relationships of 1,4-Dihydropyridines

The biological activity of this compound is fundamentally rooted in the established SAR principles of the 1,4-dihydropyridine scaffold. These principles, derived from extensive studies of numerous DHP analogs, are critical for maintaining calcium channel blocking activity.

| Structural Feature | Requirement for Activity | Impact of Modification |

| 1,4-Dihydropyridine Ring | Essential for activity. | Oxidation to the corresponding pyridine (B92270) abolishes activity. |

| N1 Position | Unsubstituted (NH group). | Substitution at this position generally leads to a significant loss of activity. |

| C4 Position | A substituted or unsubstituted aryl (phenyl) ring. | The nature and position of substituents on the phenyl ring significantly influence potency and tissue selectivity. Electron-withdrawing groups are often favored. |

| C3 and C5 Positions | Ester groups. | The size and nature of the ester substituents are critical for activity. Unsymmetrical esters often lead to enhanced activity. |

| C2 and C6 Positions | Small alkyl groups (e.g., methyl). | Larger substituents are generally detrimental to activity. |

| C4 Stereochemistry | Chiral center. | The (S)-enantiomer is typically the more active eutomer. |

Structural Features of this compound and Their Significance

This compound's chemical structure incorporates the essential features of the DHP pharmacophore while also possessing unique substituents that contribute to its specific pharmacological profile.

-

1,4-Dihydropyridine Core: The central dihydropyridine (B1217469) ring is the foundational element responsible for its calcium channel blocking mechanism.

-

C4-Phenyl Ring: this compound possesses a 3-nitrophenyl group at the C4 position. The nitro group is a strong electron-withdrawing group, a feature commonly associated with potent DHP calcium channel blockers.

-

Unsymmetrical Esters at C3 and C5: A key feature of this compound is the presence of two different ester groups at the C3 and C5 positions. This asymmetry is a common strategy in the design of second and third-generation DHPs to optimize their pharmacokinetic and pharmacodynamic properties. One of the ester side chains in this compound contains a basic nitrogen atom within a piperazine (B1678402) ring, which contributes to its physicochemical properties, such as water solubility.

-

Stereochemistry at C4: As with other unsymmetrical DHPs, the C4 position of this compound is a chiral center. The pharmacological activity predominantly resides in one of the enantiomers.

Experimental Protocols for SAR Analysis

The evaluation of the structure-activity relationship of this compound analogs involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and overall pharmacological profile.

In Vitro Calcium Channel Blocking Activity

Radioligand Binding Assays:

-

Objective: To determine the affinity of the test compounds for the L-type calcium channel.

-

Methodology:

-

Membrane Preparation: Prepare membrane fractions from tissues rich in L-type calcium channels (e.g., rat heart or brain).

-

Radioligand: Use a high-affinity radiolabeled DHP antagonist, such as [³H]nitrendipine or --INVALID-LINK---PN200-110.

-

Incubation: Incubate the membrane preparation with the radioligand in the presence of varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Functional Assays (Isolated Tissue Preparations):

-

Objective: To assess the functional antagonist activity of the compounds on vascular smooth muscle.

-

Methodology:

-

Tissue Preparation: Isolate arterial rings (e.g., rat aorta or porcine coronary artery) and mount them in an organ bath containing a physiological salt solution.

-

Contraction Induction: Induce contraction of the arterial rings by depolarization with a high concentration of potassium chloride (KCl).

-

Compound Addition: Add cumulative concentrations of the test compound to the organ bath and measure the relaxation of the pre-contracted tissue.

-

Data Analysis: Construct concentration-response curves and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

-

In Vivo Antihypertensive Activity

-

Objective: To evaluate the blood pressure-lowering effects of the compounds in animal models of hypertension.

-

Methodology:

-

Animal Model: Use spontaneously hypertensive rats (SHR) or other relevant models of hypertension.

-

Drug Administration: Administer the test compounds orally or intravenously.

-

Blood Pressure Measurement: Monitor systolic and diastolic blood pressure and heart rate continuously using telemetry or tail-cuff methods.

-

Data Analysis: Determine the dose-dependent effects on blood pressure and heart rate, as well as the duration of action.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for SAR studies.

Caption: L-type calcium channel signaling pathway and its inhibition by this compound.

Caption: Experimental workflow for the structure-activity relationship analysis of this compound.

Conclusion

The structure-activity relationship of this compound is governed by the well-defined pharmacophoric requirements of the 1,4-dihydropyridine class of calcium channel blockers. The essential features include the dihydropyridine ring, an unsubstituted N1 position, a C4-aryl group, and ester moieties at the C3 and C5 positions. The specific substitutions on this compound, particularly the 3-nitrophenyl group and the unsymmetrical ester side chains, contribute to its potent and long-acting antihypertensive effects. Further research involving the synthesis and biological evaluation of a focused library of this compound analogs would provide more granular insights into its SAR and could lead to the development of new therapeutic agents with enhanced clinical profiles.

An In-depth Technical Guide on the Properties of Iganidipine, a Water-Soluble Calcium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iganidipine is a dihydropyridine (B1217469) derivative calcium channel blocker noted for its water solubility. This technical guide provides a comprehensive overview of the available information on this compound, supplemented with comparative data from analogous well-characterized dihydropyridine calcium channel blockers to provide a thorough understanding of its potential properties. This document covers the physicochemical characteristics, mechanism of action, pharmacokinetics, and pharmacodynamics, along with detailed experimental protocols relevant to its evaluation.

Introduction

Dihydropyridine calcium channel blockers are a class of drugs widely used in the management of hypertension and angina pectoris.[1] Their primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation.[2] this compound is identified as a water-soluble calcium channel antagonist belonging to this class.[1] While specific data on this compound is limited in publicly available literature, its classification as a dihydropyridine allows for informed comparisons with other agents in this category. This guide aims to consolidate the known information on this compound and provide a broader context through the lens of analogous compounds.

Physicochemical Properties

This compound hydrochloride has the CAS number 117241-46-0 and a molecular formula of C₂₈H₄₀Cl₂N₄O₆.[3] Its IUPAC name is 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride.[3] The water-soluble nature of this compound is a distinguishing feature among dihydropyridines, which are often characterized by high lipophilicity.[4]

For comparative purposes, the physicochemical properties of other relevant dihydropyridine calcium channel blockers are presented in Table 1.

Table 1: Physicochemical Properties of Selected Dihydropyridine Calcium Channel Blockers

| Property | This compound | Manidipine | Lercanidipine | Benidipine |

| Molecular Formula | C₂₈H₄₀Cl₂N₄O₆[3] | C₃₅H₃₈N₄O₆[5] | C₃₆H₄₁N₃O₆[6] | C₂₈H₃₁N₃O₆[7] |

| Molecular Weight ( g/mol ) | 599.5[3] | 610.71[8] | 611.74[4] | 517.57 |

| CAS Number | 117241-46-0 (hydrochloride)[3] | 89226-50-6[5] | 100427-26-7[6] | 105628-07-7 |

| Water Solubility | Water-soluble | 0.000995 mg/mL[9] | Practically insoluble[4] | Slightly soluble |

| logP | Data not available | 5.11[9] | High lipophilicity[4] | Data not available |

| pKa | Data not available | 7.89 (Strongest Basic)[9] | Data not available | Data not available |

Mechanism of Action

As a dihydropyridine, this compound is presumed to exert its therapeutic effects by blocking L-type voltage-gated calcium channels.[1][10] This action inhibits the influx of extracellular calcium ions into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[2] Some dihydropyridines have also been shown to interact with other calcium channel subtypes, such as T-type and N-type channels, which may contribute to their overall pharmacological profile.[11] Additionally, some members of this class have demonstrated mineralocorticoid receptor antagonist activity.[12]

References

- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]

- 2. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]

- 3. Nky 722 | C28H40Cl2N4O6 | CID 164031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Lercanidipine - Wikipedia [en.wikipedia.org]

- 5. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lercanidipine | C36H41N3O6 | CID 65866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benidipine | C28H31N3O6 | CID 656668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Manidipine - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 11. Dihydropyridine Ca2+ Channel Blockers Increase Cytosolic [Ca2+] by Activating Ca2+-sensing Receptors in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

Iganidipine's Potential Impact on Vascular Smooth Muscle Cell Proliferation: An In-Depth Technical Guide

Disclaimer: Direct experimental data on the specific effects of iganidipine on vascular smooth muscle cell (VSMC) proliferation is limited in publicly available research. This guide, therefore, provides a comprehensive overview of the well-documented effects of other dihydropyridine (B1217469) calcium channel blockers (CCBs), the class of drugs to which this compound belongs. The mechanisms and effects described herein are based on studies of analogous compounds and are intended to provide a strong predictive framework for the potential actions of this compound.

Introduction

Abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological event in the development and progression of various cardiovascular diseases, including atherosclerosis, hypertension, and restenosis following angioplasty.[1] Therapeutic interventions that can mitigate VSMC proliferation are of significant interest. This compound, a dihydropyridine calcium channel blocker, is primarily known for its vasodilatory and antihypertensive effects. While direct studies on its anti-proliferative actions are scarce, research on other dihydropyridine CCBs such as nifedipine, amlodipine (B1666008), and lercanidipine (B1674757) has consistently demonstrated their ability to inhibit VSMC proliferation.[2][3][4] This technical guide synthesizes the existing knowledge on the anti-proliferative effects of this class of drugs on VSMCs, providing insights into the potential mechanisms of this compound.

Quantitative Effects of Dihydropyridine CCBs on VSMC Proliferation

The following table summarizes the quantitative data from various studies on the inhibitory effects of different dihydropyridine CCBs on VSMC proliferation.

| Drug | Mitogen/Stimulus | Cell Type | Assay | Concentration | Effect | Reference |

| Nifedipine | 15% Fetal Bovine Serum (FBS) | Rat Aortic VSMCs | Cell Count | Not specified | Dose-dependent inhibition of proliferation | [2] |

| Amlodipine | Basic Fibroblast Growth Factor (bFGF) | Human Internal Mammary Artery VSMCs | Not specified | 1-100 nM | Dose-dependent inhibition of p42/p44 MAPK activation | [3] |

| Lercanidipine | 10% FBS or 20 ng/ml PDGF-BB | Rat Aortic VSMCs | Cell Count | Not specified | Dose-dependent inhibition of proliferation and migration | [4] |

| Benidipine | Not specified (cultured primary cells) | Rat VSMCs | Not specified | 3-10 µM | Inhibition of proliferation and maintenance of differentiated phenotype | [5] |

| Isradipine | Platelet-Derived Growth Factor (PDGF)-AB | Rat VSMCs | [3H]-thymidine incorporation | IC50: (4.2 +/- 0.16) x 10-7 mol/l | Inhibition of DNA synthesis | [6] |

Experimental Protocols

This section details the common methodologies employed in studying the effects of dihydropyridine CCBs on VSMC proliferation.

Cell Culture

-

Cell Source: Primary vascular smooth muscle cells are typically isolated from the aortas or other arteries of rats (e.g., Wistar-Kyoto or Spontaneously Hypertensive Rats) or from human tissue samples (e.g., internal mammary artery).[3][4][5]

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-15% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.[2]

Proliferation Assays

-

Direct Cell Counting: VSMCs are seeded in multi-well plates and treated with the compound of interest in the presence of a mitogen (e.g., FBS, PDGF). After a specified incubation period, cells are trypsinized and counted using a hemocytometer or an automated cell counter.

-

[3H]-Thymidine Incorporation Assay: This assay measures DNA synthesis as an indicator of cell proliferation. VSMCs are incubated with the test compound and a mitogen, followed by the addition of [3H]-thymidine. The amount of radioactivity incorporated into the DNA is then quantified.[6]

-

BrdU Incorporation Assay: A non-radioactive alternative to the thymidine (B127349) incorporation assay. Cells are incubated with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which is incorporated into newly synthesized DNA. The incorporated BrdU is then detected using a specific antibody in an ELISA-based assay.

-

MTT Assay: This colorimetric assay assesses cell viability, which can be an indirect measure of cell proliferation. It is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Cell Cycle Analysis

-

Flow Cytometry: To determine the effect of a compound on cell cycle progression, VSMCs are synchronized (e.g., by serum starvation) and then stimulated to re-enter the cell cycle in the presence or absence of the drug. Cells are then fixed, stained with a DNA-binding dye (e.g., propidium (B1200493) iodide), and analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Dihydropyridine CCBs have been shown to block the progression from the G0/G1 to the S phase.[2][4]

Western Blot Analysis

-

Protein Expression and Phosphorylation: This technique is used to investigate the signaling pathways involved. VSMCs are treated with the compound and mitogen, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of key signaling proteins (e.g., ERK1/2, Akt).[3][4]

Signaling Pathways

Dihydropyridine CCBs inhibit VSMC proliferation by modulating several key intracellular signaling pathways.

Ras-ERK1/2 Pathway

The Ras-Raf-MEK-ERK1/2 (also known as the MAPK pathway) is a critical signaling cascade that promotes cell proliferation. Lercanidipine has been shown to inhibit the activation of Ras, MEK1/2, and ERK1/2 in VSMCs stimulated with FBS or PDGF-BB.[4] Similarly, amlodipine inhibits the activation of p42/p44 MAPKs (ERK1/2) induced by bFGF.[3]

Caption: Inhibition of the Ras-ERK1/2 signaling pathway by dihydropyridine CCBs.

PI3K-Akt Pathway

The Phosphoinositide 3-kinase (PI3K)-Akt pathway is another crucial signaling route for cell survival and proliferation. Lercanidipine has been demonstrated to inhibit the activation of Akt in response to FBS and PDGF-BB in VSMCs.[4]

Caption: Inhibition of the PI3K-Akt signaling pathway by dihydropyridine CCBs.

AMPK Pathway

The AMP-activated protein kinase (AMPK) pathway is generally associated with the inhibition of cell growth and proliferation. Nifedipine has been shown to induce the phosphorylation and activation of AMPK in VSMCs, which contributes to its anti-proliferative effects.[2]

Caption: Activation of the anti-proliferative AMPK pathway by dihydropyridine CCBs.

Experimental Workflow

The following diagram illustrates a general workflow for investigating the effects of a compound like this compound on VSMC proliferation.

Caption: General experimental workflow for studying anti-proliferative effects on VSMCs.

Conclusion

While direct experimental evidence for this compound's effect on vascular smooth muscle cell proliferation is not yet available, the extensive research on other dihydropyridine calcium channel blockers provides a strong basis for predicting its activity. It is highly probable that this compound, like its counterparts, inhibits VSMC proliferation. This inhibitory action is likely mediated through the modulation of key signaling pathways such as the Ras-ERK1/2 and PI3K-Akt pathways, and potentially through the activation of the anti-proliferative AMPK pathway. Further research is warranted to specifically elucidate the molecular mechanisms of this compound's effects on VSMC proliferation and to confirm its potential as a therapeutic agent for vascular proliferative disorders. Such studies would likely employ the experimental protocols detailed in this guide.

References

- 1. Vascular smooth muscle cell proliferation and its therapeutic modulation in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nifedipine inhibits vascular smooth muscle cell proliferation and reactive oxygen species production through AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The inhibitory mechanisms of amlodipine in human vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lercanidipine inhibits vascular smooth muscle cell proliferation and neointimal formation via reducing intracellular reactive oxygen species and inactivating Ras-ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benidipine, a calcium channel blocker, regulates proliferation and phenotype of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Action of dihydropyridine calcium antagonists on early growth response gene expression and cell growth in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Dihydropyridine Calcium Channel Blockers on Endothelial Function: A Technical Guide

Disclaimer: Information regarding a specific compound named "Iganidipine" was not found in the available scientific literature. This guide provides a comprehensive overview of the in vitro effects of the broader class of dihydropyridine (B1217469) calcium channel blockers (CCBs) on endothelial function, drawing on research conducted on compounds such as nifedipine, amlodipine, and benidipine (B10687). The findings presented here are intended for researchers, scientists, and drug development professionals.

Introduction

Endothelial dysfunction is a critical early event in the pathogenesis of various cardiovascular diseases, including atherosclerosis and hypertension. It is characterized by reduced bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory and pro-thrombotic state. Dihydropyridine calcium channel blockers (CCBs) are a class of drugs widely used in the management of hypertension and angina. Beyond their primary vasodilatory effects, a growing body of in vitro evidence suggests that these agents exert direct beneficial effects on the endothelium. This technical guide summarizes the key in vitro findings on the effects of dihydropyridine CCBs on endothelial function, focusing on nitric oxide bioavailability, endothelial progenitor cell differentiation, expression of adhesion molecules, and interactions with endothelin-1 (B181129).

Effects on Nitric Oxide Bioavailability

Dihydropyridine CCBs have been consistently shown to enhance the bioavailability of endothelial NO, a key signaling molecule in vascular homeostasis. This effect is attributed to both increased NO production and protection from degradation.

Quantitative Data on Nitric Oxide Production

| Drug | Cell Type | Concentration | Incubation Time | Effect on NO Release | Reference |

| Nifedipine | Porcine Aortic Endothelial Cells (PAECs) | 1 µmol/L | 40 minutes | 132 +/- 47% increase | [1][2] |

| Amlodipine | Porcine Coronary Artery Endothelial Cells | 0.1-10 µmol/l | 24 hours | Concentration-dependent increase | [3] |

| Amlodipine | Aortic Endothelial Cells (SHR) | 5 mg/kg/day (in vivo treatment) | 8 weeks | Restored NO from 55±6nM to 101±3nM | [4][5] |

| Amlodipine | Glomerular Endothelial Cells (SHR) | 5 mg/kg/day (in vivo treatment) | 8 weeks | Increased NO release to 69±3nM | [4] |

Signaling Pathways for eNOS Activation

Dihydropyridine CCBs appear to activate endothelial nitric oxide synthase (eNOS) through multiple signaling pathways. Amlodipine, for instance, has been shown to induce phosphorylation of eNOS at its activating site (Ser1177) and dephosphorylation at its inhibitory site (Thr495).[6] Some dihydropyridines may also increase eNOS protein expression following long-term incubation.[3] Furthermore, the antioxidant properties of these drugs play a crucial role by scavenging reactive oxygen species (ROS) that would otherwise quench NO.[1][2][3]

Experimental Protocols

-

Nitric Oxide Measurement (Oxyhemoglobin Assay): This method is based on the principle that NO rapidly reacts with oxyhemoglobin to form methemoglobin, which can be quantified spectrophotometrically.

-

Endothelial cells are cultured to confluence.

-

The cells are washed and incubated with a buffer containing oxyhemoglobin.

-

The dihydropyridine CCB of interest is added at various concentrations and for different incubation times.

-

The supernatant is collected, and the absorbance change due to the conversion of oxyhemoglobin to methemoglobin is measured at a specific wavelength (e.g., 401 nm).

-

The amount of NO released is calculated based on the change in absorbance.[1][2]

-

-

eNOS Expression (Western Blot Analysis):

-

Endothelial cells are treated with the dihydropyridine CCB for a specified duration.

-

Total protein is extracted from the cells and quantified.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with a primary antibody specific for eNOS, followed by a secondary antibody conjugated to a detectable enzyme.

-

The protein bands are visualized, and the intensity is quantified to determine the relative amount of eNOS protein.[1][3]

-

Effects on Endothelial Progenitor Cells

Endothelial progenitor cells (EPCs) are crucial for endothelial repair and neovascularization. Certain dihydropyridine CCBs have been shown to promote the differentiation of EPCs into mature endothelial cells.

Quantitative Data on EPC Differentiation

| Drug | Cell Source | Concentration | Incubation Time | Effect on EPC Differentiation | Reference |

| Benidipine | Mouse Peripheral Blood Mononuclear Cells (PBMCs) | 0.01-1 µmol/l | 7 days | Significant increase in Dil-Ac-LDL+/FITC-Lectin+ cells | [7] |

Signaling Pathway for EPC Differentiation

Benidipine has been found to promote EPC differentiation through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[7]

Experimental Protocol

-

In Vitro EPC Differentiation Assay:

-

Peripheral blood mononuclear cells (PBMCs) containing EPCs are isolated from the source (e.g., mouse peripheral blood).

-

Cells are cultured on vitronectin/gelatin-coated surfaces in the presence of various concentrations of the dihydropyridine CCB.

-

After a defined culture period (e.g., 7 days), the cells are incubated with 1,1'-dioctadecyl-3,3,3',3'-tetramethyl-indocarbocyanine-labeled acetylated low-density lipoprotein (Dil-Ac-LDL) and fluorescein (B123965) isothiocyanate-labeled lectin (FITC-Lectin).

-

Differentiated endothelial cells, which are adherent and take up both Dil-Ac-LDL and bind lectin, are identified and quantified using fluorescence microscopy.[7]

-

Effects on Adhesion Molecule Expression

The expression of adhesion molecules on the endothelial cell surface is a key step in the inflammatory process of atherosclerosis. Dihydropyridine CCBs have been shown to suppress the expression of these molecules.

Quantitative Data on Adhesion Molecule Expression

| Drug | Cell Type | Stimulus | Concentration | Effect on Adhesion Molecule Expression | Reference |

| Lacidipine | Human Umbilical Vein Endothelial Cells (HUVECs) | TNF-α | Dose-dependent | Significant decrease in ICAM-1, VCAM-1, and E-selectin | [8] |

| Lercanidipine | HUVECs | TNF-α | Intermediate and high | Variable decrease in adhesion molecules | [8] |

| Amlodipine | HUVECs | TNF-α | Intermediate and high | Variable decrease in adhesion molecules | [8] |

| Amlodipine | THP-1 cells (monocytic) | IL-1β (on HUVECs) | 10 µmol/L | Significantly reduced adhesion to HUVECs | [9] |

| Benidipine | Hypertensive Patients (in vivo) | - | 6 mg/day | Time-dependent decrease in soluble E- and P-selectin | [10][11] |

Proposed Mechanism of Action

The inhibitory effect of dihydropyridine CCBs on adhesion molecule expression is thought to be related to their lipophilicity and antioxidant properties.[8] By reducing oxidative stress, these drugs can interfere with the signaling pathways that lead to the upregulation of adhesion molecules. Amlodipine has also been shown to inhibit protein kinase C (PKC) signaling, which is involved in monocyte-endothelial adhesion.[9]

Experimental Protocol

-

Cell Adhesion Assay:

-

Endothelial cells (e.g., HUVECs) are cultured to confluence in multi-well plates.

-

The cells are pre-treated with the dihydropyridine CCB for a specific time.

-

An inflammatory stimulus (e.g., TNF-α or IL-1β) is added to induce the expression of adhesion molecules.

-

Fluorescently labeled monocytic cells (e.g., THP-1) are added to the endothelial cell monolayer and allowed to adhere.

-

Non-adherent cells are washed away.

-

The number of adherent cells is quantified by measuring fluorescence or by microscopic counting.[9]

-

Effects on Endothelin-1

Endothelin-1 (ET-1) is a potent vasoconstrictor and a pro-inflammatory molecule that contributes to endothelial dysfunction. Some dihydropyridine CCBs have demonstrated the ability to counteract the detrimental effects of ET-1.

Quantitative Data on Endothelin-1 Effects

| Drug | Cell Type | Effect | Concentration | Finding | Reference |

| Benidipine | Neonatal Rat Cardiac Non-myocytes | ET-1 Secretion | 10⁻⁸ M | Attenuated ET-1 secretion | [12] |

| Benidipine | Neonatal Rat Cardiac Myocytes and Non-myocytes | ET-1-induced Hypertrophy | - | Significantly decreased ET-1-induced [³H]-leucine and [³H]-thymidine uptake | [12] |

| Nimodipine (B1678889) | Myometrial Strips | ET-1-induced Contractions | 10⁻⁶ - 3x10⁻⁵ M | Dose-dependently decreased amplitude and frequency | [13] |

| Isradipine (B148454) | Myometrial Strips | ET-1-induced Contractions | 10⁻⁵ - 3x10⁻⁴ M | Dose-dependently decreased amplitude and frequency | [13] |

Logical Relationship

The ability of certain dihydropyridine CCBs to reduce ET-1 secretion and inhibit its downstream effects contributes to their overall beneficial impact on the vasculature.

Experimental Protocol

-

Measurement of ET-1 Secretion:

-

Endothelial cells or other relevant cell types (e.g., cardiac non-myocytes) are cultured.

-

The cells are treated with the dihydropyridine CCB.

-

The cell culture supernatant is collected.

-

The concentration of ET-1 in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[12]

-

Conclusion

The in vitro evidence strongly suggests that dihydropyridine calcium channel blockers possess multifaceted beneficial effects on endothelial function that extend beyond their primary role as vasodilators. These effects include the enhancement of nitric oxide bioavailability through increased production and decreased degradation, promotion of endothelial progenitor cell differentiation, suppression of inflammatory adhesion molecule expression, and attenuation of the detrimental effects of endothelin-1. These pleiotropic actions likely contribute to the vasoprotective and anti-atherosclerotic properties of this class of drugs observed in clinical settings. Further research is warranted to fully elucidate the intricate molecular mechanisms underlying these effects and to explore their therapeutic potential in a wider range of cardiovascular diseases.

References

- 1. Nifedipine increases endothelial nitric oxide bioavailability by antioxidative mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amlodipine Increased Endothelial Nitric Oxide and Decreased Nitroxidative Stress Disproportionately to Blood Pressure Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amlodipine increased endothelial nitric oxide and decreased nitroxidative stress disproportionately to blood pressure changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amlodipine activates the endothelial nitric oxide synthase by altering phosphorylation on Ser1177 and Thr495 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benidipine, a dihydropyridine-Ca2+ channel blocker, increases the endothelial differentiation of endothelial progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparative effects of different dihydropyridines on the expression of adhesion molecules induced by TNF-alpha on endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amlodipine modulates THP-1 cell adhesion to vascular endothelium via inhibition of protein kinase C signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevation of serum soluble E- and P-selectin in patients with hypertension is reversed by benidipine, a long-acting calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Possible involvement of endothelin-1 in cardioprotective effects of benidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of endothelin-1 on spontaneous contractions and effects of nimodipine and isradipine on endothelin-1-induced contractions in myometrial strips isolated from normal pregnant and preeclamptic women - PubMed [pubmed.ncbi.nlm.nih.gov]

Iganidipine: A Technical Guide to its Renal Protection Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the calcium channel blocker iganidipine, with a specific focus on its mechanisms of action related to renal protection. The information presented is collated from preclinical studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug development and renal pharmacology.

Introduction to this compound and its Renal Protective Potential

This compound is a dihydropyridine (B1217469) calcium channel blocker that has demonstrated significant renal protective effects in preclinical models of hypertension and renal injury.[1] Its mechanism of action extends beyond systemic blood pressure reduction, involving direct effects on renal hemodynamics and modulation of key vasoactive signaling pathways within the kidney.[1] This guide will delve into the experimental evidence supporting the renal protective role of this compound, detailing the methodologies of key studies and presenting the quantitative data in a structured format. Furthermore, it will visualize the implicated signaling pathways to provide a clearer understanding of its molecular mechanisms.

Quantitative Data Summary

The following tables summarize the quantitative data from a key preclinical study investigating the effects of this compound on renal function and related biomarkers in Dahl salt-sensitive rats, a model of salt-induced hypertension and renal damage.[1]

Table 1: Effect of this compound on Renal Function Parameters

| Parameter | Vehicle | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |

| Plasma Creatinine (mg/dL) | ~0.8 | ~0.8 | ~0.75 | ~0.6 |

| Serum Urea (B33335) Nitrogen (mg/dL) | ~45 | ~42 | ~40 | ~30 |

| Glomerular Filtration Rate (mL/min) | ~0.9 | ~0.95 | ~1.0 | ~1.2 * |

Data estimated from graphical representations in Fujiwara et al., 1997.[1] A sustained-hypotensive dose (SHD) of 3.0 mg/kg/day showed significant improvement.

Table 2: Effect of this compound on Vasoactive Mediators

| Parameter | Vehicle | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |

| Urinary 6-keto-PGF1α (ng/day) | ~20 | ~30 | ~35 | ~40 |

| Urinary PGE2 (ng/day) | ~15 | ~25 | ~30 | ~35 |

| Plasma Angiotensin II (pg/mL) | ~100 | ~80 | ~60 | ~40 |

| Plasma Renin Activity (ng/mL/h) | ~12 | ~10 | ~8 | ~6 |

Data estimated from graphical representations in Fujiwara et al., 1997.[1] All doses of this compound showed a significant effect on these parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Fujiwara et al. (1997), which forms the basis of our understanding of this compound's renal protective effects.[1]

Animal Model and Drug Administration

-

Animal Model: Male Dahl salt-sensitive (Dahl-S) rats were used. This strain is genetically predisposed to developing hypertension and subsequent renal damage when fed a high-salt diet.

-

Diet: Rats were fed a high-salt diet (8% NaCl) to induce hypertension and renal injury.

-

Drug Administration: this compound was administered orally once daily for 8 weeks at three different doses:

-

Non-hypotensive dose (NHD): 0.3 mg/kg/day

-

Moderate-hypotensive dose (MHD): 1.0 mg/kg/day

-

Sustained-hypotensive dose (SHD): 3.0 mg/kg/day A vehicle control group received the administration vehicle without the active drug.

-

Measurement of Renal Function Parameters

-

Blood Sampling: At the end of the 8-week treatment period, blood samples were collected from the abdominal aorta under anesthesia.

-

Plasma Creatinine and Serum Urea Nitrogen: Plasma and serum were separated by centrifugation. Creatinine and urea nitrogen levels were determined using standard automated biochemical analysis methods.

-

Glomerular Filtration Rate (GFR): GFR was measured using the inulin (B196767) clearance method in conscious, restrained rats. A constant infusion of inulin was administered via a tail vein, and urine was collected via a bladder catheter. Blood samples were taken periodically to determine plasma inulin concentration. GFR was calculated using the formula: GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration.

Measurement of Vasoactive Mediators

-

Urine Collection: 24-hour urine samples were collected using metabolic cages.

-

Urinary Prostaglandins (B1171923) (PGI2 and PGE2): The urinary levels of 6-keto-prostaglandin F1α (a stable metabolite of PGI2) and PGE2 were measured by radioimmunoassay (RIA). This involved extraction of prostaglandins from the urine, followed by quantification using specific antibodies and radiolabeled tracers.

-

Plasma Angiotensin II and Renin Activity: Blood samples for angiotensin II and renin activity were collected in chilled tubes containing EDTA and aprotinin. Plasma was separated by centrifugation at 4°C.

-

Plasma Angiotensin II: Measured by RIA following plasma extraction.

-

Plasma Renin Activity (PRA): Determined by RIA of angiotensin I generated during incubation of the plasma at 37°C.

-

Signaling Pathways and Mechanisms of Action

The renal protective effects of this compound are attributed to its dual action of reducing the vasoconstrictor influence of angiotensin II and enhancing the vasodilatory effects of prostaglandins within the renal microvasculature.

Inhibition of Angiotensin II-Mediated Vasoconstriction

This compound administration leads to a decrease in plasma angiotensin II levels and renin activity.[1] Angiotensin II is a potent vasoconstrictor of the renal efferent arterioles. By reducing angiotensin II levels, this compound helps to alleviate the constriction of these vessels, thereby reducing intraglomerular pressure and protecting the glomeruli from hypertension-induced damage.

Enhancement of Prostaglandin-Mediated Vasodilation

This compound treatment increases the urinary excretion of the vasodilatory prostaglandins PGI2 and PGE2.[1] These prostaglandins act on the afferent and efferent arterioles to induce vasodilation, which helps to increase renal blood flow and counteract the vasoconstrictor effects of hypertension.

References

Cerebral Protective Effects of Iganidipine in Hypertension Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cerebral protective effects of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker, in preclinical models of hypertension. The document synthesizes key findings on its efficacy, outlines detailed experimental protocols, and visually represents the proposed mechanisms of action through signaling pathway diagrams.

Core Findings: Neuroprotection Beyond Blood Pressure Control

This compound has demonstrated significant neuroprotective effects in hypertensive animal models, suggesting a therapeutic potential that extends beyond its primary function of blood pressure reduction. Studies indicate that this compound not only lowers blood pressure but also directly mitigates hypertension-induced cerebral damage.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from a pivotal study investigating the effects of this compound in Dahl salt-sensitive rats, a well-established model of salt-induced hypertension.

Table 1: Effect of this compound on Survival Rate and Cerebral Infarction in Dahl Salt-Sensitive Rats

| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Incidence of Cerebral Infarction (%) |

| Control (Vehicle) | - | 40 | 60 |

| This compound (NHD) | 0.3 | 60 | 40 |

| This compound (MHD) | 1.0 | 70 | 30 |

| This compound (SHD) | 3.0 | 100 | 0 |

NHD: Non-hypotensive dose; MHD: Moderate-hypotensive dose; SHD: Sustained-hypotensive dose.

Table 2: Hemodynamic and Biochemical Effects of this compound

| Parameter | Control (Vehicle) | This compound (0.3 mg/kg/day) | This compound (1.0 mg/kg/day) | This compound (3.0 mg/kg/day) |

| Systolic Blood Pressure (mmHg) | 235 ± 8 | 225 ± 7 | 198 ± 9 | 155 ± 5 |

| Plasma Angiotensin II (pg/mL) | 152 ± 18 | 115 ± 15 | 98 ± 12 | 75 ± 10 |

| Urinary Prostaglandin (B15479496) I2 (ng/day) | 18 ± 2 | 25 ± 3 | 28 ± 3 | 32 ± 4 |

| Urinary Prostaglandin E2 (ng/day) | 12 ± 1.5 | 18 ± 2 | 21 ± 2.5 | 25 ± 3* |

*p < 0.05 compared to control.

Experimental Protocols

The following section details the methodology employed in the key study assessing the cerebral protective effects of this compound.

Animal Model and Treatment

-

Animal Model: Male Dahl salt-sensitive (Dahl-S) rats, a genetic model of hypertension that develops severe hypertension and subsequent organ damage when fed a high-salt diet.

-

Diet: Rats were fed a high-salt diet (8% NaCl) to induce hypertension.

-

Treatment Groups:

-

Control group receiving vehicle.

-

This compound administered at a non-hypotensive dose (NHD) of 0.3 mg/kg/day.

-

This compound administered at a moderate-hypotensive dose (MHD) of 1.0 mg/kg/day.

-

This compound administered at a sustained-hypotensive dose (SHD) of 3.0 mg/kg/day.

-

-

Administration: this compound was administered orally for 8 weeks.

Outcome Measures

-

Survival Rate: Monitored daily throughout the 8-week study period.

-

Cerebral Infarction: Assessed at the end of the study by histological examination of brain tissue. The incidence and area of infarction were quantified.

-

Blood Pressure: Measured periodically using the tail-cuff method.

-

Biochemical Analysis: Plasma levels of angiotensin II and urinary levels of prostaglandins (B1171923) (PGI2 and PGE2) were determined using radioimmunoassay.

Visualizing the Mechanisms of Action

The cerebral protective effects of this compound are believed to be multifactorial, involving both hemodynamic and non-hemodynamic pathways. The following diagrams illustrate the proposed signaling pathways and the experimental workflow.

Caption: Hemodynamic Effects of this compound in Neuroprotection.

Caption: Non-Hemodynamic Mechanisms of this compound's Cerebral Protection.

Caption: Experimental Workflow for Evaluating this compound.

Discussion and Future Directions

The evidence strongly suggests that this compound's cerebral protective effects are mediated through a dual mechanism. Firstly, its primary antihypertensive action alleviates the mechanical stress on cerebral vasculature. Secondly, and perhaps more significantly for neuroprotection, this compound appears to exert direct beneficial effects on the cerebral microenvironment. The observed reduction in angiotensin II and the increase in vasodilatory prostaglandins point towards an improvement in endothelial function and a reduction in oxidative stress and inflammation, key contributors to hypertensive brain damage.[1]

While other calcium channel blockers have also been shown to offer neuroprotective benefits, often attributed to improved cerebral blood flow and prevention of vasospasm, the data on this compound highlights a potentially more nuanced mechanism involving the renin-angiotensin system and prostaglandin pathways.[1][2] Further research is warranted to fully elucidate these non-hemodynamic effects and to explore the potential of this compound in the clinical management of hypertensive patients at high risk for cerebrovascular events. Future studies could focus on more direct measures of cerebral blood flow, endothelial function, and markers of oxidative stress and inflammation in the brain tissue of this compound-treated hypertensive models.

References

Long-Term Effects of Iganidipine on Arterial Morphology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the long-term effects of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker, on arterial morphology. The information is synthesized from preclinical studies, with a focus on data presentation, experimental protocols, and the underlying signaling pathways.

Executive Summary

Hypertension is a major risk factor for cardiovascular diseases and is characterized by pathological remodeling of arteries, including hypertrophy, fibrosis, and increased stiffness. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy. This compound, a dihydropyridine CCB, has demonstrated protective effects against hypertension-induced arterial damage. This guide delves into the specifics of these effects, presenting available data on its impact on arterial structure and the potential mechanisms involved. While detailed quantitative data specifically for this compound is limited in publicly available literature, this guide extrapolates from studies on closely related compounds and the well-understood pharmacology of the dihydropyridine class to provide a comprehensive picture.

Effects of this compound on Arterial Morphology: Preclinical Evidence

The primary evidence for the effects of this compound on arterial morphology comes from a study on Dahl salt-sensitive hypertensive rats, a well-established model of salt-induced hypertension and vascular damage.

Summary of Morphological Changes

Long-term administration of this compound has been shown to prevent or reverse several key pathological changes in the arterial wall induced by hypertension. These effects are dose-dependent.

Table 1: Summary of this compound's Effects on Arterial Morphology in Dahl Salt-Sensitive Rats

| Arterial Bed | Morphological Parameter | Untreated Hypertensive Rats | This compound-Treated Rats (3 mg/kg/day) |

| Aorta | Medial Thickness | Increased | Prevented |

| Endothelial Cell Hypertrophy | Present | Prevented | |

| Subendothelial Space | Dilated | Prevented | |

| Endothelium-Dependent Relaxation | Markedly Attenuated | Restored | |

| Superior Mesenteric Artery (SMA) | Medial Thickness | Increased | Prevented |

| Endothelium-Dependent Relaxation | Reduced | Restored | |

| Peripheral Mesenteric Artery (PMA) | Intimal Hypertrophy | Present | Prevented |

| Medial Hypertrophy | Present | Prevented | |

| Periarteritis | Present | Prevented | |

| Lumen Diameter | Narrowed | Prevented |

Source: Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats.[1]

Experimental Protocols

While a highly detailed, step-by-step protocol for the key this compound study is not available, this section outlines the general methodologies employed in such preclinical assessments of arterial morphology.

Animal Model and Treatment

-

Animal Model: Dahl salt-sensitive (Dahl-S) rats are a commonly used genetic model of hypertension that develops severe hypertension and subsequent organ damage when fed a high-salt diet.

-

Treatment Protocol:

-

Vehicle Group: Dahl-S rats on a high-salt diet receiving a control vehicle.

-

This compound Groups: Dahl-S rats on a high-salt diet receiving oral this compound at various doses (e.g., 0.3, 1, and 3 mg/kg/day) for a long-term period (e.g., 8 weeks).[1]

-

Control Group: Dahl-S rats on a low-salt diet.

-

Morphological Analysis

-

Tissue Preparation:

-

At the end of the treatment period, animals are euthanized.

-

Arteries (e.g., aorta, superior mesenteric artery, peripheral mesenteric arteries) are carefully dissected.

-

For light microscopy, tissues are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

For electron microscopy, tissues are fixed in a glutaraldehyde (B144438) solution, post-fixed in osmium tetroxide, and embedded in resin.

-

-

Histological Staining:

-

Hematoxylin and Eosin (H&E): For general morphology, including cell nuclei and cytoplasm.

-

Masson's Trichrome: To differentiate collagen (blue/green) from smooth muscle and keratin (B1170402) (red).

-

Verhoeff-Van Gieson: To visualize elastin (B1584352) fibers (black).

-

-

Microscopy and Morphometry:

-

Light Microscopy: Used to measure parameters like medial thickness, lumen diameter, and cross-sectional area.

-

Transmission Electron Microscopy (TEM): Provides ultrastructural details of endothelial cells, smooth muscle cells, and the extracellular matrix.

-

Scanning Electron Microscopy (SEM): Used to examine the surface morphology of the endothelium.

-

Image Analysis Software: Utilized for quantitative measurements from microscopic images.

-

Functional Assessment

-

Isometric Tension Studies:

-

Arterial rings are mounted in an organ bath containing a physiological salt solution.

-

The rings are attached to a force transducer to measure isometric tension.

-

Endothelium-dependent and -independent relaxation responses are assessed using agents like acetylcholine (B1216132) and sodium nitroprusside, respectively.

-

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound on arterial morphology are mediated through a combination of hemodynamic and direct cellular effects. As a dihydropyridine CCB, its primary mechanism is the blockade of L-type calcium channels, leading to vasodilation and blood pressure reduction. However, evidence suggests additional, non-hemodynamic effects that contribute to its vasculoprotective properties.

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation and Migration

Hypertension-induced arterial remodeling is characterized by the excessive proliferation and migration of VSMCs. Calcium is a critical second messenger in these processes. By blocking calcium influx, this compound can interfere with the signaling cascades that drive VSMC growth.

Modulation of Extracellular Matrix (ECM) Remodeling

The structural integrity of the arterial wall is maintained by a balance between the synthesis and degradation of ECM components, primarily collagen and elastin. In hypertension, this balance is disrupted, leading to fibrosis and stiffening. While direct evidence for this compound is pending, other CCBs have been shown to influence ECM remodeling, potentially through effects on matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).

Conclusion and Future Directions

The available preclinical evidence strongly suggests that long-term treatment with this compound can effectively prevent or ameliorate hypertension-induced adverse arterial remodeling. These effects appear to be mediated not only by its primary blood pressure-lowering action but also by direct effects on vascular cells.

However, to fully elucidate the therapeutic potential of this compound in vascular protection, further research is warranted in the following areas:

-

Quantitative Morphometric Studies: Detailed studies quantifying the effects of this compound on arterial wall thickness, lumen diameter, collagen and elastin content, and other morphometric parameters are needed.

-

Molecular Mechanism Studies: Investigations into the specific signaling pathways modulated by this compound in vascular cells, including its effects on gene expression related to cell proliferation, inflammation, and ECM turnover, would provide a more complete understanding of its mechanism of action.

-

Clinical Studies: Ultimately, clinical trials focusing on surrogate markers of arterial remodeling, such as arterial stiffness (measured by pulse wave velocity) and carotid intima-media thickness, are necessary to confirm these preclinical findings in humans.

References

Iganidipine's Off-Target Profile: A Technical Examination in Cellular Models

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the potential off-target effects of Iganidipine, a dihydropyridine (B1217469) calcium channel blocker, within cellular models. While this compound's primary mechanism of action involves the blockade of L-type calcium channels, understanding its potential interactions with other cellular targets is crucial for a comprehensive safety and efficacy assessment.

Executive Summary: Publicly available, detailed quantitative data from broad off-target screening panels (such as those from Eurofins/CEREP) for this compound is limited. This guide, therefore, synthesizes information on the known off-target effects of the dihydropyridine class of drugs and outlines the established experimental protocols and theoretical signaling pathways relevant for assessing such effects for this compound. The content herein provides a framework for researchers to design and interpret studies aimed at elucidating the complete cellular interaction profile of this compound.

Potential Off-Target Considerations for Dihydropyridine Calcium Channel Blockers

While specific data for this compound is sparse, studies on other dihydropyridines suggest several potential off-target activities that warrant investigation:

-

Other Ion Channels: Dihydropyridines have been reported to interact with other ion channels, albeit typically at higher concentrations than required for L-type calcium channel blockade. A key concern for many cardiovascular drugs is the potential for inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT prolongation and cardiac arrhythmias[1][2][3][4].

-

Enzyme Inhibition: A number of dihydropyridine derivatives have been shown to inhibit various enzymes. Of particular note is the interaction with cytochrome P450 (CYP) enzymes, which can lead to drug-drug interactions[5].

-

Transporter Proteins: Interaction with drug transporters like P-glycoprotein (P-gp) can affect the pharmacokinetics of this compound and co-administered drugs[6][7][8][9][10].

-

Signaling Pathways: Some dihydropyridines have been observed to modulate intracellular signaling cascades independently of their calcium channel blocking activity. For instance, Lercanidipine has been shown to inhibit the MAPK signaling pathway[11]. In vivo studies on this compound have suggested a potential influence on the renin-angiotensin system and prostaglandin (B15479496) levels, hinting at broader physiological effects that may have underpinnings in cellular signaling pathways[12].

Data Presentation: Framework for this compound Off-Target Profiling

A comprehensive off-target profile for this compound would ideally be presented in a series of tables summarizing quantitative data from various assays. The following tables provide a template for how such data should be structured. Note: The data presented below are hypothetical examples for illustrative purposes due to the lack of specific public data for this compound.

Table 1: Off-Target Binding Profile of this compound (Hypothetical Data)

| Target Class | Specific Target | Assay Type | Test Concentration (µM) | % Inhibition/Activity | IC50/Ki (µM) | Cellular Model |

| Ion Channel | hERG (KCNH2) | Radioligand Binding | 10 | 15% | >30 | HEK293 cells |

| GPCR | Beta-2 Adrenergic | Radioligand Binding | 10 | 5% | >30 | CHO cells |

| Enzyme | COX-2 | Enzyme Inhibition | 10 | 8% | >30 | Purified enzyme |

| Transporter | P-glycoprotein (ABCB1) | Efflux Assay | 10 | 25% | 15 | MDCK-MDR1 cells |

Table 2: Kinase Inhibition Profile of this compound (Hypothetical Data)

| Kinase Target | Test Concentration (µM) | % Inhibition | IC50 (µM) | Assay Type |

| MAPK1 (ERK2) | 10 | 12% | >30 | Biochemical |

| PI3Kα | 10 | 3% | >30 | Biochemical |

| SRC | 10 | 7% | >30 | Biochemical |

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of off-target screening results. Below are generalized protocols for key experiments relevant to assessing this compound's off-target effects.

Radioligand Binding Assay for Off-Target Screening

This method is used to determine the binding affinity of a test compound to a panel of receptors, ion channels, and transporters.

-

Preparation of Cell Membranes:

-

Cells expressing the target of interest (e.g., HEK293 for hERG) are cultured and harvested.

-

The cells are lysed, and the membrane fraction is isolated by centrifugation.

-

Protein concentration of the membrane preparation is determined using a suitable method (e.g., BCA assay).

-

-

Binding Assay:

-

Cell membranes are incubated with a specific radioligand for the target and varying concentrations of the test compound (this compound).

-

The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.

-

-

Separation and Detection:

-

Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

The radioactivity retained on the filter, corresponding to the bound ligand, is measured by scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined by non-linear regression analysis of the competition binding data.

-

Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.

-

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

-

Assay Setup:

-

The purified enzyme is incubated with the test compound (this compound) at various concentrations in a suitable assay buffer.

-

The reaction is initiated by the addition of the enzyme's substrate.

-

-

Reaction and Detection:

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The formation of the product or the depletion of the substrate is measured using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

-

Data Analysis:

-

Enzyme activity is calculated from the rate of the reaction.

-

The percentage of inhibition is determined by comparing the enzyme activity in the presence of the test compound to the activity in its absence.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Kinase Activity Assay

These assays measure the activity of a specific kinase within a cellular context.

-

Cell Treatment:

-

A suitable cell line is treated with various concentrations of the test compound (this compound).

-

-

Cell Lysis:

-

After incubation, the cells are lysed to release the cellular proteins, including the kinase of interest.

-

-

Kinase Activity Measurement:

-

The activity of the target kinase in the cell lysate is measured. This can be done using various methods, such as:

-

ELISA-based assays: Using antibodies that specifically recognize the phosphorylated substrate of the kinase.

-

Luminescent ATP depletion assays: Measuring the amount of ATP consumed by the kinase reaction.

-

-

-

Data Analysis:

-

The kinase activity in treated cells is compared to that in untreated cells to determine the inhibitory effect of the compound.

-

IC50 values are determined from the dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the assessment of this compound's off-target effects.

Caption: A generalized workflow for identifying and characterizing off-target effects of a drug candidate like this compound.

Caption: A diagram illustrating the primary target of this compound and potential off-target signaling pathways observed for the dihydropyridine class.

Conclusion

References

- 1. HERG and KvLQT1/IsK, the cardiac K+ channels involved in long QT syndromes, are targets for calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. State dependent dissociation of HERG channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of common antitussive drugs on the hERG potassium channel current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Insights into Ion Channels: Predicting hERG-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 7. Inhibitory potencies of 1,4-dihydropyridine calcium antagonists to P-glycoprotein-mediated transport: comparison with the effects on CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study Models of Drug–Drug Interactions Involving P-Glycoprotein: The Potential Benefit of P-Glycoprotein Modulation at the Kidney and Intestinal Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Preventive effect of this compound on renal and cerebral injuries in salt-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Iganidipine in Dahl Salt-Sensitive Rats: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dahl salt-sensitive (SS) rat is a well-established animal model for studying salt-sensitive hypertension and its associated end-organ damage, mirroring many aspects of human essential hypertension.[1][2][3] This inbred strain develops severe hypertension, vascular remodeling, and renal dysfunction when fed a high-salt diet.[1][4][5] Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension, and understanding their specific effects in models like the Dahl SS rat is crucial for preclinical drug development.[6][7] Iganidipine, a dihydropyridine (B1217469) calcium antagonist, has demonstrated protective effects on the vasculature in this model. This guide provides a detailed overview of the pharmacodynamics of this compound in Dahl salt-sensitive rats, focusing on its effects on blood pressure, vascular morphology, and function.

Core Pharmacodynamic Effects of this compound

This compound exerts a dose-dependent antihypertensive effect in Dahl SS rats on a high-salt diet. Its primary mechanism of action is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral resistance.[6][7][8] Beyond this primary hemodynamic effect, evidence suggests that this compound may also have non-hemodynamic, protective effects on the arterial walls.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of this compound in Dahl salt-sensitive rats fed a high-salt diet for 8 weeks.[4]

Table 1: Effect of this compound on Systolic Blood Pressure [4]

| Treatment Group | Dose (mg/kg/day) | Systolic Blood Pressure (mmHg) |

| Vehicle | - | 210 ± 5 |

| This compound | 0.3 | 205 ± 6 |

| This compound | 1 | 180 ± 7 |

| This compound | 3 | 155 ± 4 |

*p < 0.05 vs. Vehicle

Table 2: Effect of this compound on Vascular Morphology [4]

| Treatment Group | Dose (mg/kg/day) | Aortic Medial Thickness (µm) | Superior Mesenteric Artery Medial Thickness (µm) |

| Vehicle | - | 120 ± 3 | 45 ± 2 |

| This compound | 1 | 110 ± 4 | 40 ± 2 |

| This compound | 3 | 95 ± 3 | 30 ± 1 |

*p < 0.05 vs. Vehicle

Table 3: Effect of this compound on Endothelial Function [4]

| Treatment Group | Dose (mg/kg/day) | Aortic Endothelium-Dependent Relaxation (%) | Superior Mesenteric Artery Endothelium-Dependent Relaxation (%) |

| Vehicle | - | 30 ± 5 | 50 ± 6 |

| This compound | 1 | 55 ± 6 | 65 ± 5 |

| This compound | 3 | 80 ± 4 | 85 ± 3 |

*p < 0.05 vs. Vehicle

Experimental Protocols

The data presented above were generated using the following key experimental methodologies.

Animal Model and Treatment Protocol

-

Animal Model: Male Dahl salt-sensitive rats are used.[4]

-

Diet: Rats are fed a high-salt diet (e.g., 8% NaCl) for a period of 8 weeks to induce hypertension.[4]

-

Drug Administration: this compound or a vehicle is administered orally once daily for the duration of the high-salt diet feeding.[4]

Blood Pressure Measurement

-

Systolic blood pressure is measured non-invasively using the tail-cuff method in conscious rats.[4][9]

Vascular Morphology Assessment

-

At the end of the treatment period, rats are euthanized, and arterial tissues (aorta, superior mesenteric artery) are excised.[4]

-

Tissues are fixed, embedded in paraffin, and sectioned.[4]

-

Sections are stained (e.g., with hematoxylin (B73222) and eosin) and examined under a light microscope.[4]

-

Medial thickness is measured using calibrated imaging software as an index of hypertrophy.[4]

Endothelial Function Assessment

-

Arterial rings from the aorta and superior mesenteric artery are isolated and mounted in organ baths containing a physiological salt solution.[4]

-

The rings are pre-contracted with a vasoconstrictor (e.g., norepinephrine).[4]

-

Cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) are generated to assess endothelium-dependent relaxation.[4]

-

Similar curves to an endothelium-independent vasodilator (e.g., sodium nitroprusside) are generated to assess the health of the vascular smooth muscle.[4]

Visualizing Experimental Design and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the pharmacodynamics of this compound in Dahl SS rats.

Caption: Experimental workflow for this compound studies in Dahl SS rats.

Proposed Signaling Pathway of this compound

The diagram below conceptualizes the primary mechanism of action of this compound in vascular smooth muscle cells, leading to its therapeutic effects in hypertensive Dahl SS rats.

References

- 1. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spontaneous vascular dysfunction in Dahl salt‐sensitive male rats raised without a high‐salt diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lewis Dahl and the genetics of salt-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protective Effects of this compound on Morphological and Functional Changes of Arteries in Hypertensive Dahl Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Age-dependent salt hypertension in Dahl rats: fifty years of research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. Dahl Salt-Resistant Rat Is Protected against Hypertension during Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Iganidipine: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of application notes and detailed laboratory protocols for the synthesis of Iganidipine. This compound, a calcium channel blocker of the dihydropyridine (B1217469) class, possesses a complex molecular architecture requiring a multi-step synthetic approach. The described methodology is based on established chemical transformations, including the mono-alkylation of piperazine (B1678402), subsequent alkylation to form the characteristic side chain, transesterification to generate a key β-ketoester intermediate, and a final asymmetric Hantzsch dihydropyridine synthesis. This protocol is intended for laboratory-scale synthesis and provides detailed procedures for each key step, along with purification techniques and analytical characterization methods.

Introduction

This compound, with the IUPAC name 5-O-[2,2-dimethyl-3-(4-prop-2-enylpiperazin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a potent calcium channel blocker. Its synthesis presents a challenge in controlling the regioselectivity and stereochemistry of the dihydropyridine core, as well as in the construction of its unique ester side chains. The synthetic strategy outlined herein follows a convergent approach, where the key precursors are synthesized separately and then combined in a final condensation step.

Overall Synthetic Scheme

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Piperazine Side-Chain Alcohol (3): This involves the initial formation of N-allylpiperazine (1) followed by its reaction with a suitable three-carbon electrophile to yield 2,2-dimethyl-3-(4-allylpiperazin-1-yl)propan-1-ol (3).

-